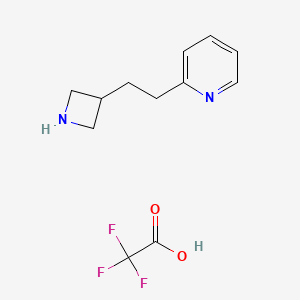
2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C12H15F3N2O2. It is a derivative of pyridine and azetidine, and it is often used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate typically involves the reaction of 2-(Azetidin-3-yl)ethylamine with pyridine derivatives under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizer .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of pyridine and azetidine, which can be further utilized in different chemical processes .
Scientific Research Applications
2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of certain enzymes and activation of specific receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-yl acetate 2,2,2-trifluoroacetate: Similar in structure but with different functional groups.
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but have different substituents
Uniqueness
2-(2-(Azetidin-3-yl)ethyl)pyridine 2,2,2-trifluoroacetate is unique due to its combination of the azetidine and pyridine rings, along with the trifluoroacetate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C12H15F3N2O2 |
|---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-[2-(azetidin-3-yl)ethyl]pyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H14N2.C2HF3O2/c1-2-6-12-10(3-1)5-4-9-7-11-8-9;3-2(4,5)1(6)7/h1-3,6,9,11H,4-5,7-8H2;(H,6,7) |
InChI Key |
MHAYUVLYDRKNEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCC2=CC=CC=N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride](/img/structure/B11757521.png)
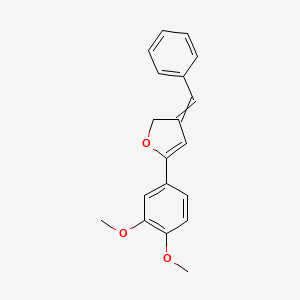
![3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B11757537.png)
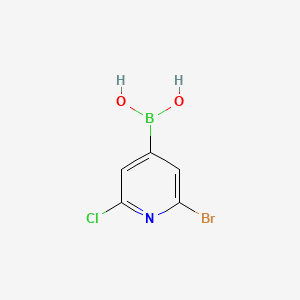
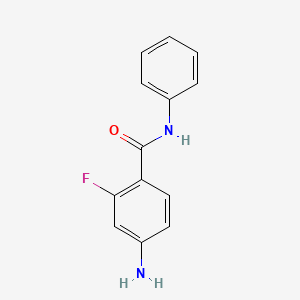
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11757552.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757555.png)
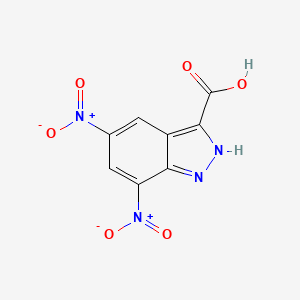
![(4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B11757563.png)
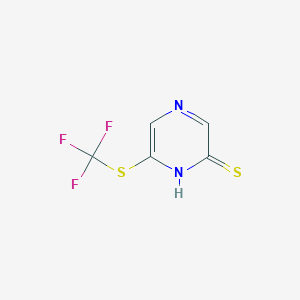

![[(3-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757583.png)
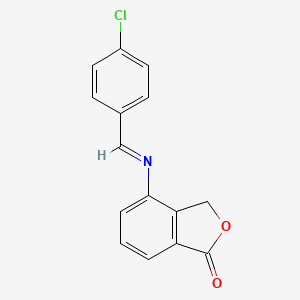
![6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11757603.png)
